4-Methylbenzo[d]oxazol-5-amine
Description
4-Methylbenzo[d]oxazol-5-amine is a heterocyclic aromatic compound comprising a benzoxazole core substituted with a methyl group at the 4-position and an amine group at the 5-position.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-methyl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C8H8N2O/c1-5-6(9)2-3-7-8(5)10-4-11-7/h2-4H,9H2,1H3 |
InChI Key |
VKYBFWVYPFVAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs of 4-Methylbenzo[d]oxazol-5-amine include:
Key Observations :
- Ring Saturation : The dihydro-oxazole derivative (5-(4-Methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine) introduces conformational flexibility, which may influence binding to biological targets .
- Electron-Withdrawing Groups : The trifluoromethylphenyl substituent in enhances electronic effects, likely affecting reactivity and intermolecular interactions.
Physicochemical Properties
Melting Points and Physical State:
- 4-(4-Chlorobenzyl)-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5e) : Solid, m.p. 168–170°C .
- N,N,2-Trimethyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-amine (2c) : Colorless oil (liquid at room temperature) .
- 4-Ethylbenzo[d]oxazol-5-amine : Likely solid (analogous to other aryl oxazolamines) .
Trends : Bulky or electron-withdrawing groups (e.g., CF₃) reduce crystallinity, leading to lower melting points or oily states.
Spectral Data Comparison
¹H NMR and ¹³C NMR Shifts:
- N,N,2-Trimethyl-4-(4-(trifluoromethyl)phenyl)oxazol-5-amine (2c) :
- 4-Benzyl-N-(4-chlorophenyl)-5-phenyloxazol-2-amine (5b) :
Electronic Effects : The trifluoromethyl group in deshields adjacent aromatic protons, shifting signals downfield. Methyl groups in this compound would likely exhibit upfield shifts compared to electron-withdrawing substituents.
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